molecular formula C5H8O3 B1217831 2-Acetoxypropanal CAS No. 22094-23-1

2-Acetoxypropanal

Cat. No. B1217831
CAS RN: 22094-23-1
M. Wt: 116.11 g/mol
InChI Key: FXPPNKAYSGWCQG-UHFFFAOYSA-N
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Description

2-Acetoxypropanal, also known as 1-formylethyl acetate, is a chemical compound with the formula C5H8O3 . It has a molecular weight of 116.1152 .


Molecular Structure Analysis

The molecular structure of 2-Acetoxypropanal consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2-Acetoxypropanal has a molecular weight of 116.12 . Other properties such as boiling point, critical temperature, and critical volume can be calculated using various methods .

Scientific Research Applications

Catalytic Conversion in Chemical Reactions

2-Acetoxypropanal, also referred to as acetol, plays a significant role in catalytic processes. Research indicates that glycerol can be effectively converted to acetol over sodium-doped metal oxide catalysts, with sodium-doped cerium dioxide (CeO2) being particularly effective. This process involves the transformation of glycerol, a by-product of biodiesel production, into valuable chemicals like acetol (Kinage et al., 2010).

Gas-Phase Elimination Kinetics

The gas-phase elimination kinetics of 2-acetoxypropanal and its derivatives have been studied to understand their behavior in various temperature and pressure conditions. These studies are crucial for grasping the fundamental principles of chemical reactions involving compounds like 2-acetoxypropanal in industrial applications (Hernandez & Chuchani, 1983).

Photocatalytic Degradation Studies

2-Acetoxypropanal is also a subject of interest in environmental chemistry, particularly in studies focusing on the photocatalytic degradation of organic compounds. For instance, research on the degradation of small polar organic compounds like 2-acetoxypropanal in aqueous TiO2 photocatalytic systems helps understand their behavior and potential environmental impacts (Salazar & Nanny, 2010).

Role in Synthesis Reactions

2-Acetoxypropanal is also crucial in synthetic chemistry, particularly in the synthesis of polysubstituted pyrroles. The Lewis acid-mediated reaction of 2-acetoxypropanal derivatives leads to the formation of these compounds, which have significant applications in various fields, including pharmaceuticals (Enders et al., 1995).

Applications in Kinetic Resolutions

Moreover, 2-acetoxypropanal derivatives have been studied as acylating agents in the kinetic resolution of chiral amines, an important process in pharmaceutical synthesis. These studies explore the efficacy of different acetic acid esters modified with electron-withdrawing 2-alkoxy groups (Olah et al., 2018).

properties

IUPAC Name

1-oxopropan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPNKAYSGWCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944728
Record name 1-Oxopropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxypropanal

CAS RN

22094-23-1
Record name 2-(Acetyloxy)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22094-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Formylethyl acetate
Source ChemIDplus
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Record name 1-Oxopropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-formylethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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